2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both pyridine and triazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with triethyl orthoformate to yield the triazole ring . The reaction conditions often require refluxing in an appropriate solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity
Mechanism of Action
The mechanism of action of 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyridine moiety can interact with various biological receptors, modulating their activity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridin-2-yl-1H-pyrazole: Shares the chloropyridine moiety but has a pyrazole ring instead of a triazole ring.
2-(Pyridin-2-yl)-1H-pyrazole: Lacks the chlorine atom but has a similar pyridine-pyrazole structure.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Contains a trifluoromethyl group, adding different chemical properties
Uniqueness
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4,5-dicarboxylic acid is unique due to the presence of both a triazole and a chloropyridine moiety, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H5ClN4O4 |
---|---|
Molecular Weight |
268.61 g/mol |
IUPAC Name |
2-(3-chloropyridin-2-yl)triazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C9H5ClN4O4/c10-4-2-1-3-11-7(4)14-12-5(8(15)16)6(13-14)9(17)18/h1-3H,(H,15,16)(H,17,18) |
InChI Key |
WOUJTCOEYBCBGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2N=C(C(=N2)C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.